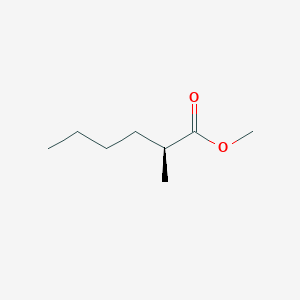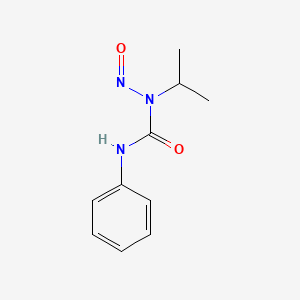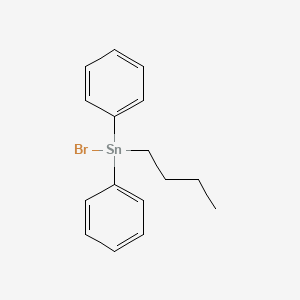
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide is a quaternary ammonium compound with a long alkyl chain This compound is known for its surfactant properties, making it useful in various industrial and scientific applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide typically involves the quaternization of N,N-dimethyloctadecan-1-amine with 2-fluoroethyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale chromatography or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alcohols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield new quaternary ammonium compounds with different functional groups, while hydrolysis results in the breakdown of the quaternary ammonium structure into smaller molecules.
Aplicaciones Científicas De Investigación
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reactivity of reactants.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes and cellular uptake of compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide is primarily based on its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the quaternary ammonium group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. The fluoroethyl group may also contribute to the compound’s reactivity and interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyloctadecan-1-aminium bromide: Lacks the fluoroethyl group, resulting in different reactivity and applications.
N-(2-Chloroethyl)-N,N-dimethyloctadecan-1-aminium bromide: Similar structure but with a chloroethyl group instead of a fluoroethyl group, leading to different chemical properties and reactivity.
Cetyltrimethylammonium bromide: A common surfactant with a shorter alkyl chain and no fluoroethyl group.
Uniqueness
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide is unique due to the presence of the fluoroethyl group, which enhances its reactivity and potential applications. The long alkyl chain also contributes to its strong surfactant properties, making it useful in a wide range of scientific and industrial applications.
Propiedades
Número CAS |
75877-93-9 |
|---|---|
Fórmula molecular |
C22H47BrFN |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
2-fluoroethyl-dimethyl-octadecylazanium;bromide |
InChI |
InChI=1S/C22H47FN.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(2,3)22-20-23;/h4-22H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ZNTJVVYFIJQWTP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCF.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


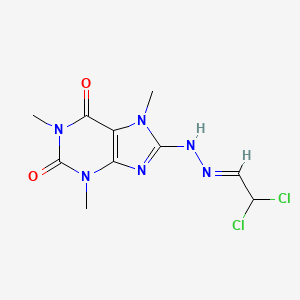
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)
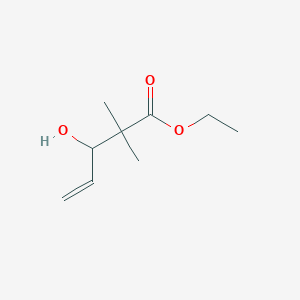
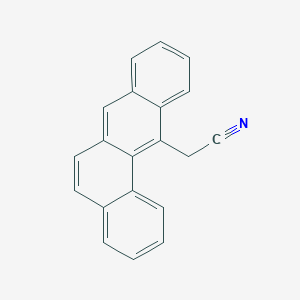
![Ethyl bis[2-(hexyloxy)ethyl] phosphate](/img/structure/B14445257.png)
![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)
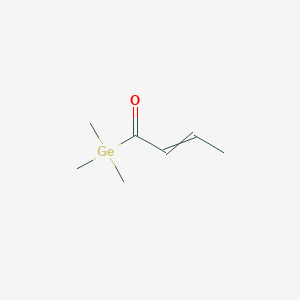

![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
